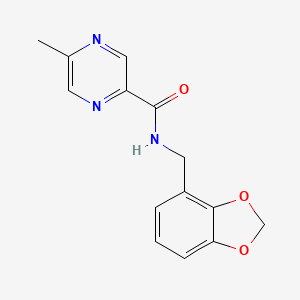![molecular formula C9H11BrFNO2S B7530575 N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide, also known as BFE, is a synthetic compound that has been used in scientific research for its potential pharmacological properties.
Wirkmechanismus
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide is believed to inhibit PKC by binding to the enzyme's regulatory domain, which prevents its activation. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide can induce apoptosis in cancer cells, particularly in breast cancer cells. N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has been found to have anti-inflammatory properties in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide in lab experiments is its specificity for PKC inhibition. This allows for the study of the specific effects of PKC inhibition on cellular processes. However, one limitation of using N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
Future research on N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide could focus on the development of more specific PKC inhibitors that have less toxicity. Additionally, the potential therapeutic effects of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide in other diseases, such as inflammatory bowel disease, could be further explored. Finally, the potential use of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide as a tool for studying PKC signaling pathways could also be investigated.
Synthesemethoden
The synthesis of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide involves the reaction of 3-bromo-4-fluoroacetophenone with ethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has been studied for its potential pharmacological properties, particularly as a potential inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic effects in various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-15(13,14)12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARQCLNRJADBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



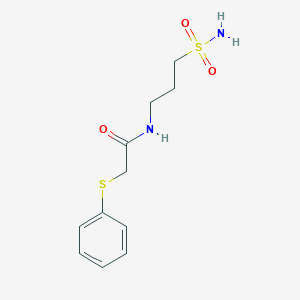
![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)

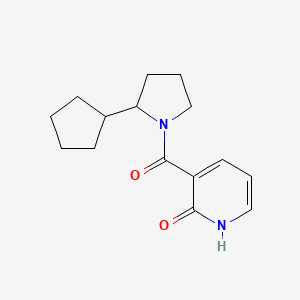
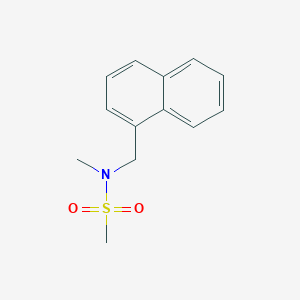
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
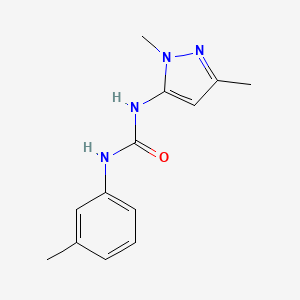
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
